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molecular formula C13H28N2S B1608289 Tributylthiourea CAS No. 2422-88-0

Tributylthiourea

Cat. No. B1608289
M. Wt: 244.44 g/mol
InChI Key: UDYXMTORTDACTG-UHFFFAOYSA-N
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Patent
US07005437B2

Procedure details

Prepared analogously to Example 2a from 4-bromo-2-methylbenzoic acid, pyrrolidine, tBtU and N-ethyl-diisopropylamine in tetrahydrofuran/water 9:1
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([CH3:11])[CH:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.CCCCNC(N(CCCC)CCCC)=S.C(N(C(C)C)C(C)C)C>O1CCCC1.O>[CH3:11][C:4]1[CH:3]=[C:2]([Br:1])[CH:10]=[CH:9][C:5]=1[C:6]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCNC(=S)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1C(=O)N1CCCC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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